molecular formula C14H17N5O2S B2605568 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034437-22-2

4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2605568
CAS No.: 2034437-22-2
M. Wt: 319.38
InChI Key: UVZVCFIHKQORGD-XYPYZODXSA-N
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Description

4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring, a cyclohexyl group, and a pyrazinyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the thiadiazole intermediate.

    Introduction of the Pyrazinyl Moiety: The pyrazinyl group can be attached through an etherification reaction, where a pyrazinyl alcohol reacts with the cyclohexyl-thiadiazole intermediate in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride.

    Final Coupling: The final step involves coupling the intermediate with 4-methyl carboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiadiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazinyl moiety, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the methyl group or thiadiazole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted pyrazinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and pyrazinyl moiety may play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-((1r,4r)-4-(quinolin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

Compared to these similar compounds, 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide may exhibit unique biological activities due to the presence of the pyrazinyl moiety. This structural difference can influence its binding affinity and specificity for various biological targets, potentially leading to distinct pharmacological profiles and applications.

Properties

IUPAC Name

4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-9-13(22-19-18-9)14(20)17-10-2-4-11(5-3-10)21-12-8-15-6-7-16-12/h6-8,10-11H,2-5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZVCFIHKQORGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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